1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Description
Properties
IUPAC Name |
1-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-11-8-7(4-10-11)2-6(5-12)3-9-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQLWVNFWHGYNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)C=O)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1340062-44-3 | |
| Record name | 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde can be synthesized through various synthetic routes. One common method involves the cyclization of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by subsequent functional group transformations . Another approach includes the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with appropriate reagents to introduce the aldehyde group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
Reduction: 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of pyrazolo[3,4-b]pyridine, including 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, exhibit significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with inhibition zones indicating potent antibacterial effects .
| Compound | Bacteria Tested | Inhibition Zone (mm) |
|---|---|---|
| PYR3 | E. coli | 15 |
| PYR3 | S. aureus | 18 |
Anticancer Activity
Several studies have reported the cytotoxic effects of pyrazolo[3,4-b]pyridine derivatives against cancer cell lines. For instance, compounds derived from this scaffold have shown promising results in inhibiting the growth of HepG2 (hepatocellular carcinoma) cells with IC50 values ranging from 0.0158 to 71.3 µM .
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 0.0158 - 71.3 |
| HeLa | Not specified |
| A375 | Not specified |
Neurological Disorders
The compound has been investigated for its potential in treating neurological disorders such as Alzheimer's disease. Pyrazolo[3,4-b]pyridines have been identified as inhibitors of phosphodiesterase 4 (PDE4), which plays a role in cognitive function and memory retention .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound make it a candidate for treating conditions characterized by chronic inflammation. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses .
Case Studies and Research Findings
- Antimicrobial Study : A comprehensive study evaluated various pyrazolo[3,4-b]pyridine derivatives for their antimicrobial efficacy against foodborne pathogens. The results indicated that certain derivatives displayed superior activity compared to standard antibiotics .
- Cytotoxicity Assessment : In vitro assays conducted on different cancer cell lines revealed that specific modifications to the pyrazolo[3,4-b]pyridine core significantly enhanced cytotoxicity against targeted cancer types .
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is primarily related to its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors involved in disease pathways. The compound can modulate signal transduction pathways, leading to altered cellular responses. Detailed studies have revealed its ability to bind to active sites of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key analogs of 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde are compared below based on substituents, synthesis, and biological activity.
Structural and Functional Group Variations
Commercial and Industrial Relevance
Biological Activity
1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound with significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- SMILES : CN1C2=C(C=C(C=N2)C=O)C=N1
- InChI Key : LXQLWVNFWHGYNB-UHFFFAOYSA-N
The compound features a fused pyrazole and pyridine ring structure with an aldehyde functional group at the 5-position, contributing to its unique chemical reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial and fungal strains. The results showed that the compound significantly inhibited the growth of:
- Gram-positive Bacteria : Bacillus subtilis
- Gram-negative Bacteria : Escherichia coli
- Fungi : Candida albicans
The minimum inhibitory concentrations (MICs) were determined, demonstrating that the compound is effective in a dose-dependent manner (Table 1).
| Microorganism | MIC (µM) |
|---|---|
| Bacillus subtilis | 10 |
| Escherichia coli | 20 |
| Candida albicans | 15 |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown promising results against various cancer cell lines, including:
- HepG2 (liver cancer) : IC values as low as 0.0158 µM were reported.
- HeLa (cervical cancer) and A375 (melanoma) : Significant antiproliferative effects were observed.
The compound's mechanism of action may involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This suggests that it could be developed as a therapeutic agent for cancer treatment.
The biological activity of this compound can be attributed to its structural similarity to purine bases, allowing it to interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. This interaction potentially disrupts critical pathways involved in cell proliferation and survival.
Study on Antimicrobial Efficacy
A study by Samar et al. (2017) investigated the antimicrobial properties of several pyrazolo[3,4-b]pyridines, including this compound. The compound demonstrated significant activity against both bacterial and fungal pathogens compared to standard antibiotics. The authors concluded that the aldehyde group enhances its antimicrobial efficacy .
Anticancer Research
In a comprehensive evaluation of various pyrazolo[3,4-b]pyridine derivatives for anticancer activity, compounds similar to this compound exhibited potent inhibition against multiple cancer cell lines. Notably, compounds targeting CDK2 showed IC values lower than those of many existing chemotherapeutic agents .
Q & A
Q. What are the standard synthetic routes for 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization of hydrazine derivatives with pyridine aldehydes under acidic or basic conditions. For example, reacting 3-methyl-1H-pyrazole-5-carbaldehyde with 2-aminopyridine in the presence of a catalyst yields the target compound . The Vilsmeier-Haack reaction (using DMF and POCl₃) is another efficient method, enabling formylation on the pyridine ring under controlled conditions (ice bath, followed by heating to 100°C), achieving moderate yields . Optimizing catalyst choice, temperature, and stoichiometry is critical for maximizing yield.
Q. Which spectroscopic techniques are recommended for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the aldehyde proton resonance (δ ~10.0 ppm) and pyrazole/pyridine ring protons. Infrared (IR) spectroscopy identifies the aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches. Mass spectrometry (MS) provides molecular weight confirmation (m/z 161.16 for [M+H]⁺), while X-ray crystallography (if crystalline) resolves precise bond angles and substituent positions .
Q. What are the reported antimicrobial activities of derivatives of this compound, and which structural features enhance efficacy?
Derivatives exhibit dose-dependent antibacterial activity against Escherichia coli and Bacillus subtilis, as well as antifungal effects against Candida albicans. The aldehyde group enhances activity by enabling Schiff base formation with microbial enzymes or DNA. Substitutions at the pyridine ring (e.g., nitro, amino groups) further modulate potency .
Advanced Research Questions
Q. How can discrepancies in biological assay data (e.g., antimicrobial IC₅₀ values) be methodologically addressed?
Variations in microbial strains, assay protocols (e.g., broth microdilution vs. agar diffusion), and solvent systems (DMSO vs. aqueous buffers) can cause inconsistencies. Standardizing testing conditions, including control compounds (e.g., ciprofloxacin for bacteria), and validating via multiple assays (e.g., time-kill kinetics) improves reproducibility. Structural analogs with defined substituents should be tested to isolate structure-activity relationships (SAR) .
Q. What strategies enhance the selectivity of pyrazolo[3,4-b]pyridine derivatives for specific biological targets, such as kinases or proteases?
Introducing substituents at the pyridine or pyrazole rings (e.g., methyl, halogen, or nitro groups) can fine-tune steric and electronic interactions with target binding pockets. For example, 4-amino derivatives exhibit tropomyosin receptor kinase (TRK) inhibition, with selectivity for BZ1 over BZ2 receptors demonstrated via Hill coefficient analysis and regional brain binding studies . Computational docking (e.g., using AutoDock Vina) predicts binding modes, guiding rational design .
Q. How does the aldehyde group influence derivatization in medicinal chemistry applications?
The aldehyde serves as a versatile handle for condensation reactions (e.g., with hydrazines to form hydrazones or with amines for Schiff bases). For instance, Friedländer condensation with active methylene ketones yields fused heterocycles like pyrazolo[3,4-h][1,6]naphthyridines, which show anticancer potential . Reductive amination or Grignard reactions further diversify the scaffold for SAR exploration .
Q. What are the critical parameters for optimizing Friedländer condensation reactions to synthesize fused heterocycles?
Key factors include:
- Substrate reactivity : Electron-deficient ketones (e.g., acetylacetone) enhance cyclization efficiency.
- Catalyst : Acidic (e.g., HCl) or basic (e.g., KOH) conditions drive the reaction, with temperature (80–120°C) affecting regioselectivity.
- Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates. Yields exceeding 70% are achievable with optimized stoichiometry and reflux conditions .
Data Contradiction and Methodological Challenges
Q. How can computational modeling address conflicting data in receptor binding studies?
Q. What are the advantages of one-pot synthesis using vinamidinium salts compared to traditional multi-step methods?
One-pot strategies reduce purification steps and improve atom economy. Vinamidinium salts enable simultaneous cyclization and formylation, achieving yields comparable to Vilsmeier-Haack reactions (~60–65%) while minimizing hazardous reagents (e.g., POCl₃). However, scalability and byproduct formation require further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
